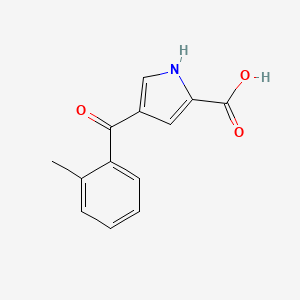

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of a similar compound, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, involves N-acylation and hydrolysis on 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride . The reaction is carried out under the action of silver salts . This method is advantageous due to its simple and accessible raw materials, mild reaction conditions, high yield and purity, and lower cost .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(2-Methylbenzoyl)benzoic acid”, include a molecular formula of CHO, an average mass of 240.254 Da, and a monoisotopic mass of 240.078644 Da .科学的研究の応用

Synthesis and Reactivity

Synthesis of α-Aminopyrrole Derivatives : A study by Galenko et al. (2019) describes a method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, which further react to afford pyrrolo[1,2-a]pyrimidine-7-carboxylates or are converted into 2-diazo-2H-pyrrole-4-carboxylates. This showcases the compound's reactivity and utility in synthesizing complex heterocyclic structures (Galenko et al., 2019).

Furo[2,3-b]pyridines Synthesis : Antonov et al. (2021) demonstrated the synthesis of methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates from 4,5-dibenzoyl-1H-pyrrole-2,3-diones and methyl 5-aminofuran-2-carboxylate, indicating a route to furo[2,3-b]pyridines, which are valuable heterocyclic compounds (Antonov et al., 2021).

Material Science and Polymer Chemistry

Intercalation in Layered Double Hydroxides (LDHs) : Tronto et al. (2008) explored the intercalation of pyrrole carboxylic acid derivatives, including 4-(1H-pyrrol-1-yl)benzoate, into LDHs, resulting in organically modified 2D nanocomposites with potential applications in electronics and catalysis (Tronto et al., 2008).

Electropolymerization of Pyrrole Derivatives : Lengkeek et al. (2010) discussed the efficient preparation and electropolymerization of N-(4′-carboxyphenyl)-2,5-di(2″-thienyl)pyrrole, highlighting its potential in creating stable polymer films for electronic applications (Lengkeek et al., 2010).

Organic Chemistry and Catalysis

Palladium-Catalyzed Oxidative Coupling : Yamashita et al. (2009) reported the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes to produce tetrasubstituted carbazoles, demonstrating the versatility of pyrrole-2-carboxylic acid derivatives in facilitating complex reactions (Yamashita et al., 2009).

Fe(II)/Et3N-Relay Catalysis : Galenko et al. (2015) developed a method for synthesizing methyl 4-imidazolylpyrrole-2-carboxylates from isoxazoles and phenacylimidazolium salts under Fe(II)/Et3N relay catalysis. This process exemplifies the catalytic applications of pyrrole derivatives in organic synthesis (Galenko et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . Precautions include avoiding heat, sparks, open flames, and hot surfaces, and not smoking. After handling, skin should be washed thoroughly. If swallowed, a poison center or doctor should be contacted immediately .

特性

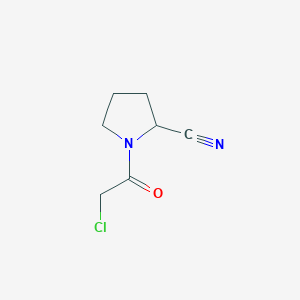

IUPAC Name |

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUSALZBGKXLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2591134.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)

![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide](/img/structure/B2591152.png)

![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)

![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)